5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-5-9(16-19-7)12-15-11(20-17-12)6-14-13(18)10-4-3-8(2)21-10/h3-5H,6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMAEXDBNPJUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, drawing on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.32 g/mol. The structure comprises a thiophene ring, an oxadiazole moiety, and an isoxazole group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and isoxazole have significant antimicrobial properties. The biological activity of This compound has been evaluated against various pathogenic microorganisms.
-
Antibacterial Activity :
- In vitro studies have shown that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
- A comparative analysis of various derivatives revealed that modifications in the isoxazole and oxadiazole groups can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.
- Antifungal Activity :
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Viability Assays :
- Mechanism of Action :
Case Studies
Several case studies highlight the efficacy of this compound in specific biological contexts:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Summary of Findings
| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antibacterial | 0.21 µM | E. coli, P. aeruginosa |
| Antifungal | Moderate | Candida spp. |
| Anticancer | Varies | Human cancer cell lines |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Comparative Insights
Core Heterocycles and Electronic Effects
- Target Compound: The 1,2,4-oxadiazole ring is a known bioisostere for ester or amide groups, offering metabolic resistance while maintaining hydrogen-bonding capacity .
- Thiazole-Containing Analogs (e.g., ): Thiazole rings, with their sulfur atom, exhibit stronger π-π stacking and metal-coordinating properties compared to oxadiazoles, making them suitable for metalloenzyme targeting. However, they may reduce blood-brain barrier penetration due to higher polarity.
- Nitro-Substituted Compounds (): The nitro group in ’s compound introduces strong electron-withdrawing effects, which could improve binding to electron-rich targets but increase oxidative stress risks.
Substituent Effects
- In contrast, the cyclopropyl group in ’s compound adds steric bulk, possibly reducing conformational flexibility .
Pharmacological Hypotheses
Preparation Methods
Preparation of 5-Methylisoxazole-3-Carbonitrile
The synthesis begins with 5-methylisoxazole-3-carboxylic acid, which undergoes dehydration to form the corresponding nitrile. This step typically employs phosphorus oxychloride ($$ \text{POCl}3 $$) or thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane (DCM) at 0–5°C, yielding 5-methylisoxazole-3-carbonitrile with >85% purity.
Formation of Amidoxime Intermediate
The nitrile is reacted with hydroxylamine hydrochloride ($$ \text{NH}_2\text{OH·HCl} $$) in ethanol under reflux (70–80°C) for 6–8 hours to generate 5-methylisoxazole-3-carboxamidoxime. The reaction is monitored via thin-layer chromatography (TLC) until completion, with the product isolated via vacuum filtration.
Cyclization to 1,2,4-Oxadiazole Ring
The amidoxime undergoes cyclization with bromoacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 45–50°C. This forms 3-(5-methylisoxazol-3-yl)-5-(bromomethyl)-1,2,4-oxadiazole. Substitution of the bromine atom with ammonia in liquid $$ \text{NH}_3 $$ at −30°C yields the methanamine derivative.
Synthesis of 5-Methylthiophene-2-Carboxylic Acid
Oxidation of 2-Methylthiophene
2-Methylthiophene is oxidized using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic aqueous conditions (pH 2–3) at 60–70°C. The reaction proceeds for 12–16 hours, yielding 5-methylthiophene-2-carboxylic acid with a purity of 92–95%.
Coupling of Heterocyclic Moieties
Activation of Carboxylic Acid
The carboxylic acid is activated using EDC (1.2 equivalents) and DMAP (0.5 equivalents) in anhydrous DCM at room temperature for 30 minutes. This generates the reactive O-acylisourea intermediate.
Amide Bond Formation
The activated acid is coupled with 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-5-methanamine in THF at 25–30°C for 48 hours. The reaction mixture is purified via column chromatography (ethyl acetate:hexane, 1:1) to isolate the final product with a yield of 65–70%.
Optimization and Analytical Validation
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temperature | 25–30°C | Maximizes reactivity |
| EDC Equivalents | 1.2–1.5 | Prevents over-activation |
| Solvent Polarity | THF > DCM | Enhances solubility |
Spectroscopic Characterization
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, oxadiazole-H), 7.68 (d, $$ J = 3.6 $$ Hz, 1H, thiophene-H), 6.92 (s, 1H, isoxazole-H), 4.85 (s, 2H, CH$$ _2 $$), 2.45 (s, 3H, CH$$ _3 $$).
- IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O stretch), 1550 cm$$ ^{-1} $$ (C=N stretch).
Challenges and Alternative Pathways
Competing Side Reactions
During cyclization, competing hydrolysis of the amidoxime may occur if moisture is present, reducing yields by 15–20%. Strict anhydrous conditions are critical.
Alternative Coupling Reagents
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been tested as an alternative to EDC, showing comparable yields (68%) but higher cost.
Industrial Scalability Considerations
Solvent Recovery
THF is recovered via distillation (bp 66°C) with >90% efficiency, reducing environmental impact.
Catalytic Efficiency
DMAP loading can be reduced to 0.3 equivalents without significant yield loss, lowering production costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
